molecular formula C8H5BrF3NO B13004105 2-Bromo-4-(trifluoromethyl)benzamide

2-Bromo-4-(trifluoromethyl)benzamide

Cat. No.: B13004105
M. Wt: 268.03 g/mol
InChI Key: JGIUQNHTDCHYAW-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H5BrF3NO. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzamide core. It is widely used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trifluoromethyl)benzamide typically involves the bromination of 4-(trifluoromethyl)benzoic acid followed by the conversion to the corresponding benzamide. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in solvents like dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as nitration, reduction, and bromination, followed by amide formation .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted benzamides.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include amines.

Scientific Research Applications

2-Bromo-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atom can also participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

  • 4-Bromo-N-(2-methylphenyl)benzamide
  • 4-Bromobenzotrifluoride
  • Benzamide, N-[2-bromo-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-6-(trifluoromethyl)phenyl]-2-fluoro-

Comparison: 2-Bromo-4-(trifluoromethyl)benzamide is unique due to the presence of both a bromine atom and a trifluoromethyl group, which impart distinct chemical properties such as increased reactivity and stability. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .

Properties

Molecular Formula

C8H5BrF3NO

Molecular Weight

268.03 g/mol

IUPAC Name

2-bromo-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C8H5BrF3NO/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H2,13,14)

InChI Key

JGIUQNHTDCHYAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)C(=O)N

Origin of Product

United States

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